Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The compound, being a pyrimidine derivative, might undergo reactions similar to other pyrimidine derivatives. For example, it might participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds like “Methyl 5-acetyl-2-(benzyloxy)benzoate” have an average mass of 284.306 Da .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is involved in the synthesis of various chemical compounds, showcasing its importance in organic chemistry. For instance, its derivatives have been synthesized through reactions with visnaginone and khellinone, leading to compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Additionally, its involvement in the Biginelli reaction underscores its utility in creating heterocyclic compounds, which are pivotal in pharmaceutical development (Kappe et al., 1992).
Biological and Medicinal Research
The compound and its derivatives are also studied for their biological and medicinal properties. For example, research on thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized using similar compounds, has shown moderate anti-inflammatory activity, highlighting the potential medicinal applications of these chemical structures (Tozkoparan et al., 1999).
Advanced Material Synthesis
In the realm of materials science, the compound's derivatives contribute to the development of advanced materials. The synthesis of specific pyrimidine derivatives, through reactions involving similar compounds, can lead to materials with unique properties suitable for various industrial applications, including electronics and nanotechnology (Gein et al., 2009).
Chemical Analysis and Methodologies
This compound plays a role in the development of analytical methodologies. Its derivatives can be used to study and develop new chromatographic and spectroscopic techniques, enhancing our ability to analyze complex chemical mixtures and compounds (Nemet et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-methyl-6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-15-11(14(18)19-2)12(13(17)16-9)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCGWNEPCXRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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